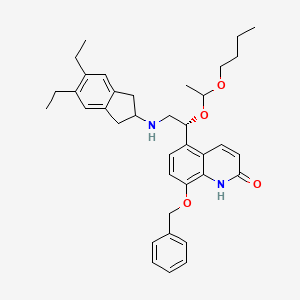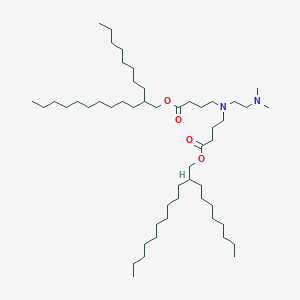
Bis(2-octyldodecyl) 4,4'-((2-(dimethylamino)ethyl)azanediyl)dibutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate is a complex organic compound with a significant role in various scientific and industrial applications. This compound is known for its unique structural properties, which make it valuable in fields such as chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate involves multiple steps. One common method includes the reaction of sodium dimethylaminoethanol with chlorosulfonic acid, followed by the addition of octyldodecyl groups . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or chromatography to achieve high purity levels required for various applications.
化学反応の分析
Types of Reactions
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
作用機序
The mechanism by which Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate exerts its effects involves its interaction with molecular targets such as lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their properties and affecting membrane-associated processes. Additionally, it can form complexes with proteins, influencing their structure and function .
類似化合物との比較
Similar Compounds
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: This compound shares similar structural features but differs in its functional groups and applications.
Bis(2-dimethylaminoethyl) ether: Another related compound with different functional groups and reactivity.
Uniqueness
What sets Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate apart is its unique combination of octyldodecyl and dimethylaminoethyl groups, which confer specific properties such as enhanced solubility in organic solvents and the ability to form stable complexes with various molecules. This makes it particularly valuable in applications requiring precise control over molecular interactions.
特性
分子式 |
C52H104N2O4 |
|---|---|
分子量 |
821.4 g/mol |
IUPAC名 |
2-octyldodecyl 4-[2-(dimethylamino)ethyl-[4-(2-octyldodecoxy)-4-oxobutyl]amino]butanoate |
InChI |
InChI=1S/C52H104N2O4/c1-7-11-15-19-23-25-29-33-39-49(37-31-27-21-17-13-9-3)47-57-51(55)41-35-43-54(46-45-53(5)6)44-36-42-52(56)58-48-50(38-32-28-22-18-14-10-4)40-34-30-26-24-20-16-12-8-2/h49-50H,7-48H2,1-6H3 |
InChIキー |
HGKNRFJEXIXOJJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCN(CCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367134.png)
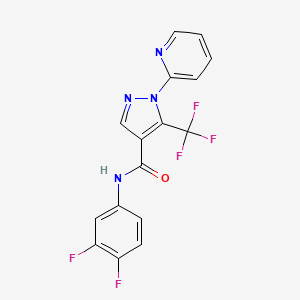
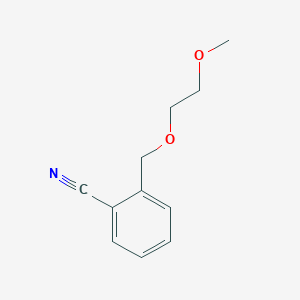
![6-[(2,4-Dichlorophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367141.png)
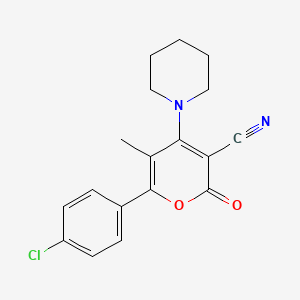
![2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13367149.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367151.png)
![3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367155.png)
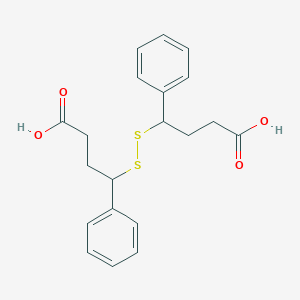
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367165.png)
![3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13367169.png)
![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367172.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367177.png)
